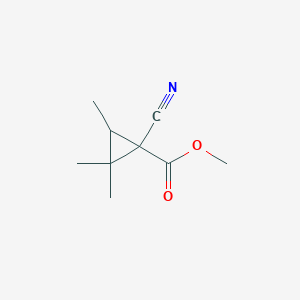
2-Amino-4,6-bis(2,2-diphenylhydrazinyl)benzene-1,3,5-tricarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4,6-bis(2,2-diphenylhydrazinyl)benzene-1,3,5-tricarbonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene ring substituted with amino, diphenylhydrazinyl, and tricarbonitrile groups, making it a subject of interest in organic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,6-bis(2,2-diphenylhydrazinyl)benzene-1,3,5-tricarbonitrile typically involves multi-step organic reactions. One common method starts with the nitration of a suitable benzene derivative, followed by reduction to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and automated purification systems to ensure consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4,6-bis(2,2-diphenylhydrazinyl)benzene-1,3,5-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The tricarbonitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The hydrazinyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be tailored for specific applications in research and industry.
Wissenschaftliche Forschungsanwendungen
2-Amino-4,6-bis(2,2-diphenylhydrazinyl)benzene-1,3,5-tricarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Amino-4,6-bis(2,2-diphenylhydrazinyl)benzene-1,3,5-tricarbonitrile involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting cancer cell proliferation or disrupting microbial cell walls .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4,6-dinitrotoluene: Another benzene derivative with amino and nitro groups, known for its explosive properties.
2-Aminophenyl disulfide: Contains amino and disulfide groups, used in rubber vulcanization and as a chemical intermediate.
1,3,5-Triazines: A class of compounds with similar triazine rings, used in herbicides and pharmaceuticals.
Uniqueness
2-Amino-4,6-bis(2,2-diphenylhydrazinyl)benzene-1,3,5-tricarbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of reactions and form stable complexes with various biomolecules makes it a versatile compound in scientific research.
Eigenschaften
CAS-Nummer |
61360-79-0 |
|---|---|
Molekularformel |
C33H24N8 |
Molekulargewicht |
532.6 g/mol |
IUPAC-Name |
2-amino-4,6-bis(2,2-diphenylhydrazinyl)benzene-1,3,5-tricarbonitrile |
InChI |
InChI=1S/C33H24N8/c34-21-28-31(37)29(22-35)33(39-41(26-17-9-3-10-18-26)27-19-11-4-12-20-27)30(23-36)32(28)38-40(24-13-5-1-6-14-24)25-15-7-2-8-16-25/h1-20,38-39H,37H2 |
InChI-Schlüssel |
MFXCEEMUSCRQCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)NC3=C(C(=C(C(=C3C#N)N)C#N)NN(C4=CC=CC=C4)C5=CC=CC=C5)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[3-(2,5-Dioxopyrrolidin-3-yl)-1H-indol-1-yl]propanenitrile](/img/structure/B14589521.png)


![2-{(E)-[1-Methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino}ethan-1-ol](/img/structure/B14589541.png)
![Ethyl 3-[(2,2-diethoxyethyl)sulfanyl]propanoate](/img/structure/B14589551.png)

![[(Propan-2-yl)disulfanyl]methyl thiocyanate](/img/structure/B14589562.png)
